![molecular formula C18H17NO2S B13946439 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid CAS No. 36782-45-3](/img/structure/B13946439.png)
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is a complex organic compound that features a benzothiazole ring fused with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid typically involves the formation of the benzothiazole ring followed by the introduction of the acetic acid group. One common method involves the reaction of 4-isopropylphenylamine with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
化学反応の分析
Types of Reactions
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or phenyl group.
科学的研究の応用
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also play a role in binding to active sites or facilitating interactions with other molecules.
類似化合物との比較
Similar Compounds
4-isopropylphenyl acetate: This compound shares the isopropylphenyl group but lacks the benzothiazole ring.
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid: This compound has a similar acetic acid moiety but features a different heterocyclic ring.
Uniqueness
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety
特性
CAS番号 |
36782-45-3 |
|---|---|
分子式 |
C18H17NO2S |
分子量 |
311.4 g/mol |
IUPAC名 |
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11(2)13-4-6-14(7-5-13)18-19-15-9-12(10-17(20)21)3-8-16(15)22-18/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChIキー |
RBULJSNVVSSVKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


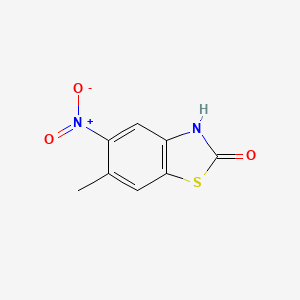

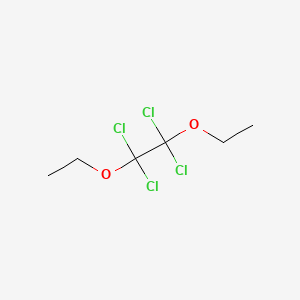
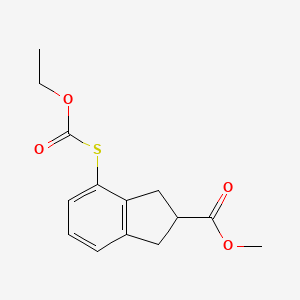
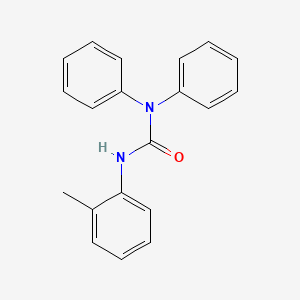
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
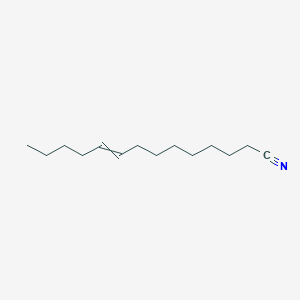

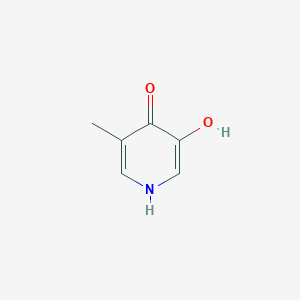
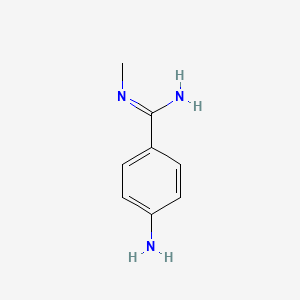
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)

